Suzuki Coupling Reactivity: Chloro vs. Des-Chloro
Chloropyrimidine substrates are preferred over iodo-, bromo-, or fluoropyrimidines in palladium-catalyzed Suzuki coupling reactions with arylboronic acids [1]. The target compound, bearing a 6-chloro substituent, is competent for regioselective Suzuki-Miyaura coupling, whereas the des-chloro analog 2-ethyl-5-methylpyrimidin-4-amine (CAS 25526-80-1) lacks a halide leaving group and is inert under identical cross-coupling conditions .
| Evidence Dimension | Competence for Pd-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | 6-chloro substituent enables oxidative addition to Pd(0); reactive in Suzuki coupling |
| Comparator Or Baseline | 2-Ethyl-5-methylpyrimidin-4-amine (CAS 25526-80-1): no halogen; unreactive |
| Quantified Difference | Qualitative reactivity gate: reactive vs. unreactive |
| Conditions | Pd(PPh₃)₄ or PdCl₂(dppf), arylboronic acid, Na₂CO₃, DME/H₂O, reflux |
Why This Matters
The 6-chloro group is the indispensable synthetic handle for constructing C-C bonds at the 6-position; the des-chloro analog cannot participate in cross-coupling, precluding its use in library synthesis of 6-aryl derivatives.
- [1] J. M. Schomaker and T. J. Delia. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem. 2001, 66, 7125-7128. View Source
